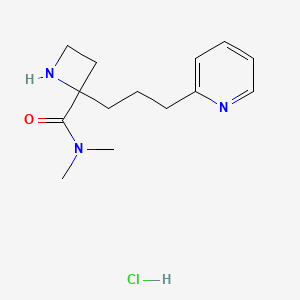
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxamidhydrochlorid ist eine synthetische Verbindung mit einer komplexen Molekülstruktur. Es zeichnet sich durch das Vorhandensein eines Azetidinrings, einer Pyridin-Einheit und einer Carboxamidgruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxamidhydrochlorid umfasst typischerweise mehrere Schritte. Ein üblicher Ansatz ist die Reaktion von 2-(3-(Pyridin-2-yl)propyl)azetidin-2-carbonsäure mit N,N-Dimethylamin in Gegenwart eines Kupplungsgases wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin). Das resultierende Produkt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei häufig automatisierte Systeme für die präzise Steuerung der Reaktionsbedingungen eingesetzt werden. Reinigungsschritte wie Umkristallisation oder Chromatographie werden eingesetzt, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxamidhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Pyridinring, unter Verwendung von Reagenzien wie Alkylhalogeniden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von N-Oxid-Derivaten.
Reduktion: Bildung von reduzierten Amin-Derivaten.
Substitution: Bildung von substituierten Pyridin-Derivaten.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxamidhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, darunter entzündungshemmende und analgetische Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxamidhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Wege und Ziele können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxamid
- N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxylat
- N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxamidsulfat
Einzigartigkeit
N,N-Dimethyl-2-(3-(Pyridin-2-yl)propyl)azetidin-2-carboxamidhydrochlorid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Hydrochloridform verbessert seine Löslichkeit und Stabilität, wodurch es für verschiedene Anwendungen geeignet ist.
Eigenschaften
Molekularformel |
C14H22ClN3O |
|---|---|
Molekulargewicht |
283.80 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(3-pyridin-2-ylpropyl)azetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17(2)13(18)14(9-11-16-14)8-5-7-12-6-3-4-10-15-12;/h3-4,6,10,16H,5,7-9,11H2,1-2H3;1H |
InChI-Schlüssel |
VTLQFCWOECXBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1(CCN1)CCCC2=CC=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


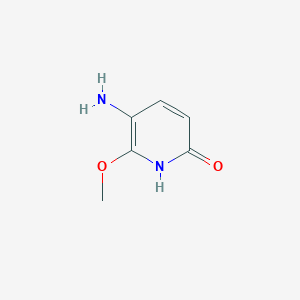
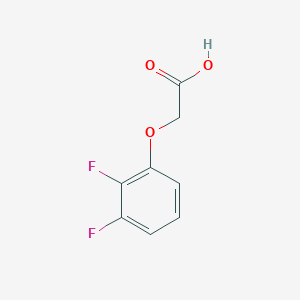

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
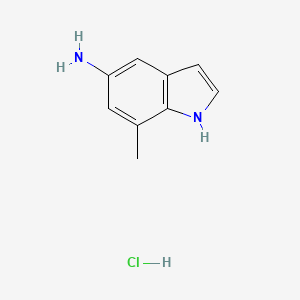
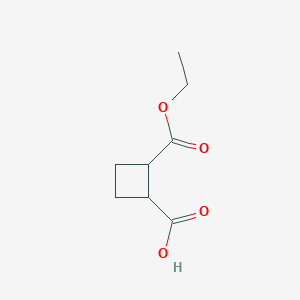
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
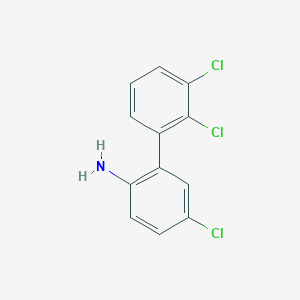
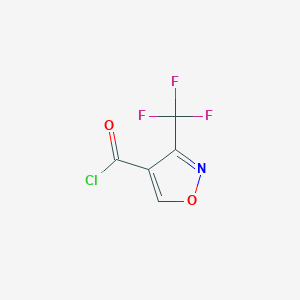
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
